4'-Acetoxy-5-chlorovalerophenone chemical properties
4'-Acetoxy-5-chlorovalerophenone chemical properties
An In-depth Technical Guide to the Chemical Properties of 4'-Acetoxy-5-chlorovalerophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Acetoxy-5-chlorovalerophenone is a multi-functional chemical compound of interest in synthetic organic chemistry. Its structure incorporates a ketone, an ester (acetate), an aromatic ring, and an alkyl chloride, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, its reactivity profile, and essential safety information. The insights provided herein are intended to support researchers in utilizing this compound for novel chemical synthesis and drug discovery endeavors.
Chemical Identity and Physical Properties
The fundamental identity of 4'-Acetoxy-5-chlorovalerophenone is established by its unique chemical structure and associated identifiers.
Chemical Structure and Nomenclature
The molecule consists of a valerophenone core, which is a five-carbon acyl group attached to a benzene ring. The "4'-acetoxy" designation indicates an acetate group at the para position of the phenyl ring relative to the keto-acyl chain. The "5-chloro" indicates a chlorine atom on the terminal carbon of the valeryl chain.
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IUPAC Name: (4-(5-chloropentanoyl)phenyl) acetate
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CAS Number: 898786-94-2[1]
Physicochemical Properties
Experimental data on the physical properties of 4'-Acetoxy-5-chlorovalerophenone are not extensively reported in publicly available literature. However, we can infer its likely properties based on its structure and comparison with related compounds.
| Property | Value | Source/Basis |
| Molecular Weight | 254.72 g/mol | Calculated[1][2] |
| Molecular Formula | C₁₃H₁₅ClO₃ | Determined[1][2] |
| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. | Inferred from similar acetophenone derivatives. |
| Melting Point | Not determined. Expected to be higher than related liquid acetophenones due to increased molecular weight and potential for crystalline structure. | Estimation |
| Boiling Point | Not determined. Expected to be significantly above 200°C at atmospheric pressure. | Estimation |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Low solubility in water is predicted. | Inferred from its functional groups. |
Synthesis of 4'-Acetoxy-5-chlorovalerophenone
A plausible and efficient method for the synthesis of 4'-Acetoxy-5-chlorovalerophenone is via a Friedel-Crafts acylation reaction. This well-established reaction forms a carbon-carbon bond between an acyl group and an aromatic ring.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would involve the reaction of phenyl acetate with 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acetoxy group of phenyl acetate is an ortho-, para-directing activator, and the para product is often favored due to reduced steric hindrance.
Reaction Scheme:
Figure 1: Proposed synthesis of 4'-Acetoxy-5-chlorovalerophenone via Friedel-Crafts acylation.
Step-by-Step Experimental Protocol
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Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere. The suspension is cooled to 0-5°C using an ice bath.
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Addition of Reactants: A solution of phenyl acetate (1.0 equivalent) and 5-chlorovaleroyl chloride (1.1 equivalents) dissolved in the same dry solvent is added dropwise to the cooled AlCl₃ suspension over 30-60 minutes.[3] The temperature should be carefully monitored and maintained during the addition.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4'-Acetoxy-5-chlorovalerophenone.
Spectroscopic and Analytical Characterization
The structure of 4'-Acetoxy-5-chlorovalerophenone can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the valeryl chain, and the methyl protons of the acetate group.
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Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.
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Alkyl Protons: A triplet for the methylene group adjacent to the chlorine (δ ~3.6 ppm), a triplet for the methylene group adjacent to the carbonyl (δ ~3.0 ppm), and a multiplet for the two central methylene groups of the valeryl chain (δ ~1.8-2.2 ppm).
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Acetate Protons: A sharp singlet for the methyl protons of the acetoxy group (δ ~2.3 ppm).[4][5]
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms.
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Carbonyl Carbons: Two signals in the downfield region for the ketone (δ ~198 ppm) and the ester (δ ~169 ppm).[4]
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Aromatic Carbons: Signals in the aromatic region (δ ~120-155 ppm).
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Alkyl Carbons: Signals in the aliphatic region (δ ~20-45 ppm).
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Methyl Carbon: A signal for the acetate methyl group (δ ~21 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6][7]
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C=O Stretching: A strong absorption band for the ketone carbonyl around 1685 cm⁻¹ and another strong band for the ester carbonyl around 1765 cm⁻¹.
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C-O Stretching: Bands in the region of 1200-1100 cm⁻¹ corresponding to the C-O stretching of the ester.
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Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.
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C-Cl Stretching: A band in the fingerprint region, typically around 700-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 254 and an M+2 peak at m/z = 256 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
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Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the acetoxy group, cleavage at the acyl-aryl bond, and fragmentation of the alkyl chain.
Chemical Reactivity and Potential Applications
The presence of multiple functional groups in 4'-Acetoxy-5-chlorovalerophenone makes it a versatile substrate for a variety of chemical transformations.
Figure 2: Key reactive sites and potential transformations of 4'-Acetoxy-5-chlorovalerophenone.
Reactivity Profile
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Ketone Group: The ketone can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. It can also be a site for nucleophilic addition reactions, such as Grignard or Wittig reactions, to extend the carbon skeleton.
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Acetoxy Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 4'-hydroxy-5-chlorovalerophenone. This phenol can then be used in further reactions, such as ether synthesis.
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Alkyl Chloride: The primary alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, amines, or thiols, at the terminus of the alkyl chain.
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Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution reactions, although the existing substituents will influence the position and feasibility of these reactions.
Potential Applications in Research and Development
Given its chemical handles, 4'-Acetoxy-5-chlorovalerophenone is a valuable building block in medicinal chemistry and materials science.
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Pharmaceutical Synthesis: The molecule can serve as a scaffold for the synthesis of novel compounds with potential biological activity. The various functional groups allow for the systematic modification of the structure to explore structure-activity relationships.
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Intermediate for Complex Molecules: It can be used as a starting material for the synthesis of more complex natural or unnatural products.
Safety, Handling, and Storage
While specific toxicity data for 4'-Acetoxy-5-chlorovalerophenone is not available, general precautions for handling substituted acetophenones and alkyl halides should be followed.
Hazard Identification
Based on related compounds, 4'-Acetoxy-5-chlorovalerophenone may be harmful if swallowed or inhaled and may cause skin and eye irritation.[8][9][10][11]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10]
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[9]
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Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[8][9][10] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam in case of a fire.[8]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][10]
Conclusion
4'-Acetoxy-5-chlorovalerophenone is a chemical compound with significant potential as an intermediate in organic synthesis. Its rich functionality provides multiple avenues for chemical modification, making it an attractive starting material for the development of new pharmaceuticals and other complex molecules. This guide has provided a detailed overview of its properties, a practical synthetic route, and essential safety information to facilitate its use in a research setting.
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